

An In-depth Technical Guide to Key Pharmaceutical Intermediates

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Compound of Interest

Compound Name: 4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline

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Abstract: This technical guide provides a comprehensive overview of two key chemical building blocks relevant to drug discovery and development. It addresses a common point of confusion regarding CAS number 21623-68-7, clarifying its identity as 4-[(4-methylpiperazin-1-yl)sulfonyl]aniline. In response to the multifaceted nature of the initial query, this guide also provides a detailed analysis of 2-amino-N-(2,3-dimethylphenyl)propanamide, a compound of interest in medicinal chemistry. The guide delves into the physicochemical properties, synthesis protocols, applications in drug development, and safety considerations for each compound, tailored for researchers, scientists, and drug development professionals.

Part 1: Clarification of Chemical Identity: CAS Number 21623-68-7

Initial research into the topic revealed a discrepancy between the specified CAS number and the chemical name provided in the user's core requirements. It is crucial to establish the correct identity of each compound to ensure scientific integrity.

- CAS Number 21623-68-7 is unequivocally assigned to the compound 4-[(4-methylpiperazin-1-yl)sulfonyl]aniline.
- The compound 2-amino-N-(2,3-dimethylphenyl)propanamide is a distinct chemical entity^[1].

This guide will proceed to detail the properties and applications of both compounds to provide a comprehensive resource.

Section A: 4-[(4-Methylpiperazin-1-yl)sulfonyl]aniline (CAS: 21623-68-7)

Introduction and Physicochemical Properties

4-[(4-Methylpiperazin-1-yl)sulfonyl]aniline is a sulfonamide derivative incorporating a piperazine moiety. This structural combination makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its properties allow for further chemical modifications, making it a versatile building block in drug discovery.

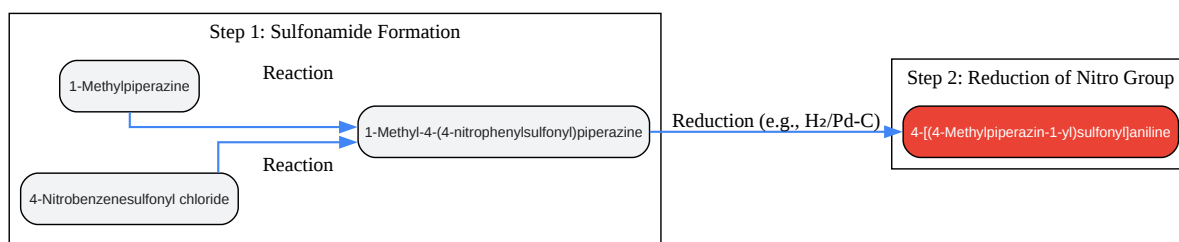
Table 1: Physicochemical Properties of 4-[(4-methylpiperazin-1-yl)sulfonyl]aniline

Property	Value	Source(s)
CAS Number	21623-68-7	
Molecular Formula	C ₁₁ H ₁₇ N ₃ O ₂ S	
Molecular Weight	255.34 g/mol	
IUPAC Name	4-[(4-methyl-1-piperazinyl)sulfonyl]aniline	
Appearance	Solid	[2]
Purity	≥95%	[2]
Storage Temperature	Room temperature, sealed in dry, dark place	[2]
InChI Key	YEKKOBZSGMPECJ-UHFFFAOYSA-N	

Synthesis and Reaction Mechanisms

The synthesis of 4-[(4-methylpiperazin-1-yl)sulfonyl]aniline is a multi-step process that is crucial for its application as a pharmaceutical intermediate. A common and efficient pathway involves

the reduction of a nitro-substituted precursor.



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Caption: General synthesis workflow for 4-[(4-methylpiperazin-1-yl)sulfonyl]aniline.

The following protocol is a representative example of the synthesis of 4-[(4-methylpiperazin-1-yl)sulfonyl]aniline from its nitro precursor.

Step 1: Synthesis of 1-Methyl-4-(4-nitrophenylsulfonyl)piperazine

This step involves the reaction of 4-nitrobenzenesulfonyl chloride with 1-methylpiperazine. This is a standard nucleophilic substitution reaction where the amine of the piperazine attacks the sulfonyl chloride.

Step 2: Reduction of 1-Methyl-4-(4-nitrophenylsulfonyl)piperazine

- Materials:
 - 1-Methyl-4-(4-nitrophenylsulfonyl)piperazine
 - Methanol (or another suitable solvent)
 - Palladium on carbon (10% Pd/C) catalyst
 - Hydrogen gas (H₂)

- Celite
- Procedure:
 - Dissolve 1-methyl-4-(4-nitrophenylsulfonyl)piperazine in methanol in a reaction vessel suitable for hydrogenation.
 - Carefully add 10% Pd/C catalyst to the solution.
 - Stir the resulting suspension under a hydrogen atmosphere at room temperature.
 - Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS). The reaction is typically complete within a few hours.
 - Upon completion, filter the suspension through a pad of Celite to remove the Pd/C catalyst.
 - Concentrate the filtrate under reduced pressure to yield 4-[(4-methylpiperazin-1-yl)sulfonyl]aniline[3].

Applications in Drug Development

4-[(4-Methylpiperazin-1-yl)sulfonyl]aniline is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the field of oncology. Its structure is often incorporated into molecules designed as kinase inhibitors.

A notable application is in the synthesis of Ponatinib, a multi-targeted tyrosine kinase inhibitor used to treat certain types of leukemia[3]. The aniline group of 4-[(4-methylpiperazin-1-yl)sulfonyl]aniline serves as a crucial attachment point for building the larger, pharmacologically active molecule. Its role as a versatile building block allows for the creation of libraries of compounds for screening and lead optimization in drug discovery programs[4].

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-[(4-methylpiperazin-1-yl)sulfonyl]aniline.

- Hazard Statements: The compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation[5]. It is also harmful if swallowed or in contact with skin[5].
- Precautionary Measures:
 - Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
 - Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
 - Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
 - Store in a tightly sealed container in a dry and cool place.

Suppliers

Table 2: Selected Suppliers of 4-[(4-methylpiperazin-1-yl)sulfonyl]aniline

Supplier	Product Number/Reference	Purity
Sigma-Aldrich	AMBH95E131B8	95%
Sunway Pharm Ltd	CB65591	97%
Ambeed, Inc.	AMBH95E131B8	95%

Section B: 2-Amino-N-(2,3-dimethylphenyl)propanamide

Introduction and Physicochemical Properties

2-Amino-N-(2,3-dimethylphenyl)propanamide is a propanamide derivative that has garnered interest in medicinal chemistry as a potential building block for the synthesis of biologically

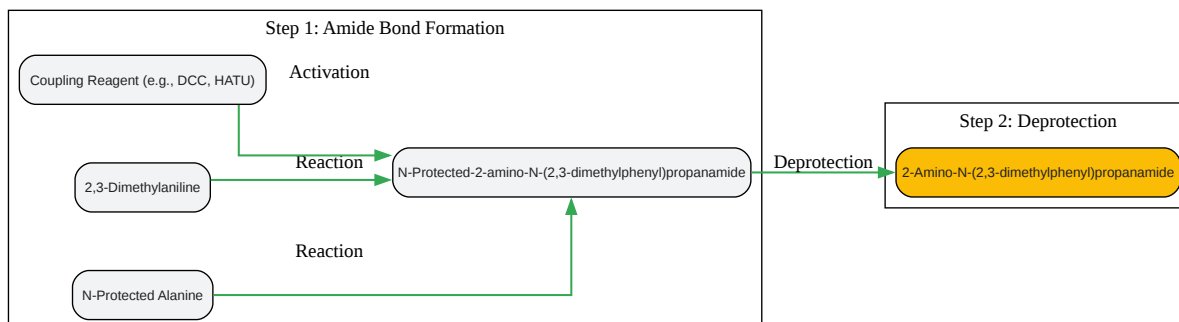
active compounds. Its structure, featuring an amino group and a substituted phenyl ring, provides a scaffold for developing new chemical entities.

Table 3: Physicochemical Properties of 2-amino-N-(2,3-dimethylphenyl)propanamide

Property	Value	Source(s)
CAS Number	Not definitively assigned, but referenced under internal numbering systems.	[1] [2]
Molecular Formula	C ₁₁ H ₁₆ N ₂ O	[1]
Molecular Weight	192.26 g/mol	[1]
IUPAC Name	2-amino-N-(2,3-dimethylphenyl)propanamide	[1]
Appearance	Not specified	
Storage	Keep in a dark place, inert atmosphere, room temperature	[6]

Synthesis and Reaction Mechanisms

The synthesis of 2-amino-N-(2,3-dimethylphenyl)propanamide can be approached through standard peptide coupling reactions, starting from the corresponding amino acid and aniline derivatives.



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Caption: General synthesis workflow for 2-amino-N-(2,3-dimethylphenyl)propanamide.

This protocol outlines a general method for the synthesis of 2-amino-N-(2,3-dimethylphenyl)propanamide. The choice of protecting group and coupling reagent may be optimized based on specific laboratory conditions and desired yield.

Step 1: Amide Coupling

- **Materials:**
 - N-protected alanine (e.g., Boc-Ala-OH or Cbz-Ala-OH)
 - 2,3-Dimethylaniline
 - A suitable coupling reagent (e.g., dicyclohexylcarbodiimide (DCC), HATU)
 - A suitable solvent (e.g., dichloromethane (DCM), dimethylformamide (DMF))
 - A base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))
- **Procedure:**

- Dissolve the N-protected alanine in the chosen solvent.
- Add the coupling reagent and stir for a few minutes to activate the carboxylic acid.
- Add 2,3-dimethylaniline and the base to the reaction mixture.
- Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
- Work up the reaction mixture to isolate the protected propanamide derivative. This may involve filtration to remove byproducts (e.g., DCU if DCC is used) and extraction.

Step 2: Deprotection

- Procedure:
 - Dissolve the N-protected intermediate in a suitable solvent.
 - Perform the deprotection reaction. The conditions will depend on the protecting group used (e.g., trifluoroacetic acid (TFA) for Boc group removal, or catalytic hydrogenation for Cbz group removal).
 - After the reaction is complete, neutralize the mixture if necessary and perform an appropriate work-up and purification (e.g., extraction, chromatography) to obtain the final product, 2-amino-N-(2,3-dimethylphenyl)propanamide.

Applications in Drug Development

Propanamide derivatives are prevalent in medicinal chemistry due to their structural resemblance to peptide backbones, allowing them to interact with biological targets such as enzymes and receptors. 2-Amino-N-(2,3-dimethylphenyl)propanamide serves as a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications.

While specific drugs derived directly from this intermediate are not widely documented in the public domain, its structural motifs are found in various biologically active molecules. The exploration of substituted propanamides is a common strategy in the development of new therapeutics, including anti-inflammatory and analgesic agents. The dimethylphenyl group can be crucial for establishing specific interactions within the binding pocket of a target protein.

Safety and Handling

The safety profile of 2-amino-N-(2,3-dimethylphenyl)propanamide is not as extensively documented as that of more common reagents. However, based on the known hazards of similar aromatic amines and amides, the following precautions are recommended:

- Hazard Statements: Assumed to be harmful if swallowed, and may cause skin, eye, and respiratory irritation.
- Precautionary Measures:
 - Standard laboratory PPE (gloves, safety glasses, lab coat) is essential.
 - All handling should be performed in a well-ventilated area or fume hood.
 - Avoid generation and inhalation of dust.
 - In case of contact, wash the affected area thoroughly with water.

Suppliers

Table 4: Selected Suppliers of 2-amino-N-(2,3-dimethylphenyl)propanamide

Supplier	Product Number/Reference	Purity
ChemicalBook	CB71684404	Not specified
UkrOrgSynthesis Ltd.	-	Not specified
Achmem	AMCS032149 (for 2,6-dimethylphenyl isomer)	Not specified

Note: The availability of the 2,3-dimethylphenyl isomer may be limited, with the 2,6-dimethylphenyl isomer being more commonly listed.

Conclusion

This technical guide has provided a detailed examination of 4-[(4-methylpiperazin-1-yl)sulfonyl]aniline (CAS 21623-68-7) and 2-amino-N-(2,3-dimethylphenyl)propanamide. By clarifying the identity of the CAS number and presenting comprehensive data on the properties, synthesis, applications, and safety of both compounds, this document serves as a valuable resource for professionals in the field of drug discovery and development. The insights into their roles as key pharmaceutical intermediates underscore their importance in the creation of novel therapeutics.

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